molecular formula C14H10N2O2 B14303069 (2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile CAS No. 120985-55-9

(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile

Cat. No.: B14303069
CAS No.: 120985-55-9
M. Wt: 238.24 g/mol
InChI Key: VKBAXLJBJUWWCT-UHFFFAOYSA-N
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Description

(2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile is an organic compound with the molecular formula C14H10N2O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a nitro group at the 2-position and an acetonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile typically involves the nitration of biphenyl followed by the introduction of the acetonitrile group. One common method is the nitration of biphenyl using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position. The resulting 2-nitrobiphenyl is then subjected to a Friedel-Crafts acylation reaction with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride to yield (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile .

Industrial Production Methods

Industrial production of (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 2-Amino[1,1’-biphenyl]-4-yl)acetonitrile.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or ketones at the benzylic position.

Mechanism of Action

The mechanism of action of (2-Nitro[1,1’-biphenyl]-4-yl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetonitrile group can participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .

Properties

CAS No.

120985-55-9

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-(3-nitro-4-phenylphenyl)acetonitrile

InChI

InChI=1S/C14H10N2O2/c15-9-8-11-6-7-13(14(10-11)16(17)18)12-4-2-1-3-5-12/h1-7,10H,8H2

InChI Key

VKBAXLJBJUWWCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)CC#N)[N+](=O)[O-]

Origin of Product

United States

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